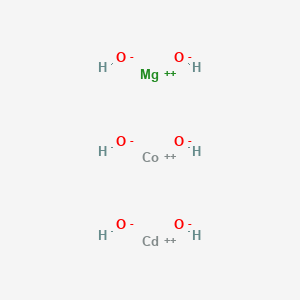
Cadmium cobalt(2+) magnesium hydroxide (1/1/1/6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) is a complex inorganic compound that consists of cadmium, cobalt, and magnesium ions in a hydroxide matrix
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) typically involves the co-precipitation method. This method includes the following steps:
Dissolution: Dissolve cadmium nitrate, cobalt nitrate, and magnesium nitrate in distilled water.
Precipitation: Add a solution of sodium hydroxide to the metal nitrate solution under constant stirring. This results in the formation of a precipitate.
Aging: Allow the precipitate to age for a specific period to ensure complete reaction.
Filtration and Washing: Filter the precipitate and wash it with distilled water to remove any impurities.
Drying: Dry the washed precipitate at a controlled temperature to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents such as hydrogen gas.
Substitution: The hydroxide ions can be substituted by other anions in solution.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Anions like chloride or sulfate in aqueous solution.
Major Products Formed
Oxidation: Oxidized forms of cadmium, cobalt, and magnesium.
Reduction: Reduced metal ions and water.
Substitution: New compounds with substituted anions.
Scientific Research Applications
Cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biological systems and as a component in biosensors.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its stability and reactivity.
Mechanism of Action
The mechanism by which cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and cellular structures, through processes such as:
Binding: The metal ions can bind to specific sites on enzymes or other proteins, altering their activity.
Catalysis: The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy.
Pathways: It can influence biochemical pathways by interacting with key molecules involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cadmium hydroxide: Similar in composition but lacks cobalt and magnesium.
Cobalt hydroxide: Contains cobalt but not cadmium or magnesium.
Magnesium hydroxide: Contains magnesium but not cadmium or cobalt.
Uniqueness
Cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) is unique due to the combination of cadmium, cobalt, and magnesium ions in a single compound. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
67351-68-2 |
|---|---|
Molecular Formula |
CdCoH6MgO6 |
Molecular Weight |
297.70 g/mol |
IUPAC Name |
magnesium;cadmium(2+);cobalt(2+);hexahydroxide |
InChI |
InChI=1S/Cd.Co.Mg.6H2O/h;;;6*1H2/q3*+2;;;;;;/p-6 |
InChI Key |
OULYRDCGBIVPOA-UHFFFAOYSA-H |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Co+2].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















